molecular formula C13H12O4 B3033099 3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione CAS No. 82349-56-2

3-(1,3-Benzodioxol-5-ylmethylidene)pentane-2,4-dione

Cat. No. B3033099
Key on ui cas rn: 82349-56-2
M. Wt: 232.23 g/mol
InChI Key: ZTUATTROAWGFAW-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

A mixture of pentane-2,4-dione (20.0 g, 200 mmol), 3,4-methylenedioxybenzaldehyde (32.2 g, 200 mmol), piperidine (1.98 mL, 20.0 mmol), and HOAc (1.20 mL, 20.0 mmol) in 200 mL of isopropanol were stirred at room temperature for 3 days (no precipitate). The solvent was remove in vacuo, and the crude product was heated to 50-70° C. under reduced pressure for 0.5 hours (no solids). The crude product was chromatographed on 900 g of silica packed with 10% EtOAc-hexane. The column was eluted with increasing amounts of EtOAc (10% to 30%, 2.5%/2 L change) to give 19.1 g (41%) of the desired product as a yellow solid: mp 79-80° C. The product was used in the next step after spectral characterization.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[CH2:8]1[O:18][C:17]2[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=2[O:9]1.N1CCCCC1.CC(O)=O>C(O)(C)C>[CH2:8]1[O:18][C:17]2[CH:16]=[CH:15][C:12]([CH:13]=[C:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])=[CH:11][C:10]=2[O:9]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
32.2 g
Type
reactant
Smiles
C1OC=2C=C(C=O)C=CC2O1
Name
Quantity
1.98 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 3 days (no precipitate)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was remove in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the crude product was heated to 50-70° C. under reduced pressure for 0.5 hours (no solids)
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on 900 g of silica
WASH
Type
WASH
Details
The column was eluted with increasing amounts of EtOAc (10% to 30%, 2.5%/2 L change)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C=C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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